molecular formula C11H12N4OS B5454232 N-benzyl-2-(1H-1,2,3-triazol-5-ylthio)acetamide

N-benzyl-2-(1H-1,2,3-triazol-5-ylthio)acetamide

Cat. No.: B5454232
M. Wt: 248.31 g/mol
InChI Key: FSCJJIWFPFNYRR-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are nitrogen-containing heterocyclic compounds that have received a great deal of attention in academics and industry . They are not found in nature but have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .


Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . One popular approach is the “click chemistry” approach .


Molecular Structure Analysis

1,2,3-Triazoles are nitrogen-containing five-membered heterocycles and have a wide range of applications. They have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .


Chemical Reactions Analysis

The most common reaction to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction has several limitations: formation of a mixture 1,4-disubstituted and 1,5-disubstituted-1,2,3-triazoles, long reaction time, and high temperature .


Physical and Chemical Properties Analysis

1,2,3-Triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment, and hydrogen bonding ability .

Future Directions

The development of novel effective antiviral agents is urgently needed, and 1,2,3-triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . This suggests that 1,2,3-triazoles could play a significant role in future drug discovery and development.

Properties

IUPAC Name

N-benzyl-2-(2H-triazol-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c16-10(8-17-11-7-13-15-14-11)12-6-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCJJIWFPFNYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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